Verimol B

Description

IsolationVerimol B (compound 2) has been isolated from the acetone (B3395972) extract of Clausena harmandiana fruits. Research findings indicate that from this extraction, this compound was obtained as an oil liquid with a yield of 37%, corresponding to 29.8 mg.frontiersin.orgresearchgate.netBeyond Clausena harmandiana, this compound has also been identified as a constituent in Illicium verum, commonly known as star anise.mdpi.comfrontiersin.orgnih.govmdpi.comFurthermore, metabolomic studies have detected this compound in unhopped wort and beer, suggesting its presence or formation during fermentation processes.oup.com

Table 1: Isolation Data for this compound from Clausena harmandiana Fruits

| Compound | Source | Extraction Method | Physical State | Yield | Quantity |

| This compound | Clausena harmandiana fruits | Acetone extract | Oil liquid | 37% | 29.8 mg |

Biosynthetic Considerations of this compound

The biosynthesis of natural products like this compound is often intricate, involving complex enzymatic pathways within living organisms. Understanding these pathways is crucial for elucidating their natural production and exploring synthetic avenues.

Tryptophan Biosynthesis Pathway Contextthis compound is structurally classified as a phenylpropanoid derivative.frontiersin.orgmdpi.comfrontiersin.orgnih.govPhenylpropanoids are a diverse group of secondary metabolites primarily derived from the aromatic amino acid L-phenylalanine.nih.govfrontiersin.orgoup.comfrontiersin.orgmdpi.comThe biosynthesis of aromatic amino acids—L-tryptophan, L-phenylalanine, and L-tyrosine—in plants, bacteria, archaea, fungi, and some protozoans proceeds via the shikimate pathway.wikipedia.orgnih.govbioone.orgfrontiersin.orgrsc.orgmdpi.comresearchgate.net

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate. wikipedia.orgbioone.orgrsc.org Chorismate serves as a crucial branch point intermediate, from which the distinct biosynthetic pathways for tryptophan, phenylalanine, and tyrosine diverge. wikipedia.orgnih.govbioone.orgfrontiersin.orgrsc.orgresearchgate.net While tryptophan biosynthesis is one branch originating from chorismate, phenylpropanoids, including this compound, typically arise from the phenylalanine branch. Phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid, which then enters the central phenylpropanoid pathway, leading to a wide array of derivatives. frontiersin.orgoup.comfrontiersin.org Therefore, while this compound is not a direct derivative of the tryptophan biosynthesis pathway, it shares a common upstream metabolic origin (the shikimate pathway) with tryptophan, placing it within the broader context of aromatic amino acid metabolism. wikipedia.orgnih.govbioone.orgfrontiersin.orgrsc.orgmdpi.comresearchgate.net

Fermentation-Based Synthetic ApproachesThe detection of this compound in fermented products, such as unhopped wort and beer, suggests a potential for its production or accumulation through microbial fermentation.oup.comMicrobial fermentation is a well-established biotechnological approach for the sustainable production of various natural compounds, particularly those with complex chemical structures that are challenging to synthesize chemically. For instance, vitamin B12, a compound with a highly intricate chemical structure, is exclusively produced industrially through microbial fermentation using engineered bacterial strains like Propionibacterium shermanii and Pseudomonas denitrificans.nih.govnih.govwikipedia.org

While specific fermentation protocols tailored for the synthesis of this compound are not extensively detailed in current literature, the principles applied in the microbial production of other complex natural products are relevant. These approaches often involve optimizing fermentation media composition, controlling growth conditions (e.g., temperature, pH, aeration), and potentially employing engineered microorganisms to enhance the yield and efficiency of target compound synthesis. frontiersin.orgnih.govnih.gov The presence of this compound in fermented beverages indicates that microorganisms involved in these processes possess the metabolic machinery to either synthesize this compound or modify precursors into this compound. Further research into the specific microbial strains and enzymatic pathways involved in its natural occurrence during fermentation could pave the way for developing controlled fermentation-based synthetic strategies for this compound.

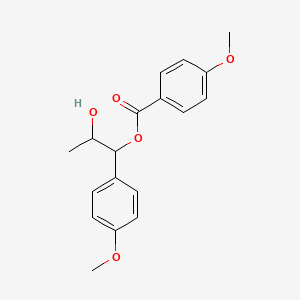

Structure

3D Structure

Properties

CAS No. |

212516-35-3 |

|---|---|

Molecular Formula |

C18H20O5 |

Molecular Weight |

316.3 |

IUPAC Name |

[2-hydroxy-1-(4-methoxyphenyl)propyl] 4-methoxybenzoate |

InChI |

InChI=1S/C18H20O5/c1-12(19)17(13-4-8-15(21-2)9-5-13)23-18(20)14-6-10-16(22-3)11-7-14/h4-12,17,19H,1-3H3 |

InChI Key |

PCUOEOPTDCUNQQ-UHFFFAOYSA-N |

SMILES |

CC(C(C1=CC=C(C=C1)OC)OC(=O)C2=CC=C(C=C2)OC)O |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)OC)OC(=O)C2=CC=C(C=C2)OC)O |

Origin of Product |

United States |

Detailed Research Findings on Verimol B

Chemical Characterization

Verimol B is characterized by its molecular formula and specific structural features. Its systematic name provides insight into its chemical composition, indicating a benzoate (B1203000) ester with methoxyphenyl and hydroxypropyl moieties.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C18H20O5 | uni.lu |

| Systematic Name | [2-hydroxy-1-(4-methoxyphenyl)propyl] 4-methoxybenzoate | uni.lumetabolomicsworkbench.org |

| Molecular Weight | 316.13107 Da (Monoisotopic Mass) | uni.lu |

| XLogP (predicted) | 3.0 | uni.lu |

| SMILES | CC(C(C1=CC=C(C=C1)OC)OC(=O)C2=CC=C(C=C2)OC)O | uni.lu |

| InChIKey | PCUOEOPTDCUNQQ-UHFFFAOYSA-N | uni.lu |

| Physical State | Oil liquid (when isolated) | researchgate.net |

Isolation and Occurrence

This compound has been successfully isolated from natural sources through various extraction methods. It was obtained from the leaves of Illicium verum. mdpi.com Furthermore, it was isolated as an oily liquid from the acetone (B3395972) extract of Clausena harmandiana fruits. researchgate.net

Biological Activity

Research findings indicate that this compound possesses certain biological activities. When isolated from Clausena harmandiana fruits, this compound demonstrated weak antibacterial activity. researchgate.net This activity was observed against a panel of bacterial strains, including Escherichia coli TISTR 780, methicillin-resistant Staphylococcus aureus SK1, Salmonella typhimurium TISTR 292, and Staphylococcus aureus TISTR1466. researchgate.net The minimum inhibitory concentration (MIC) values for these activities ranged between 64 and 128 mg/mL. researchgate.net

Compound Names and PubChem CIDs

Advanced Spectroscopic and Chromatographic Characterization of Verimol B

High-Resolution Mass Spectrometry for Molecular Mass Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for accurately determining the molecular mass and elemental composition of a compound. For Verimol B, HRMS analysis was performed using an electrospray ionization (ESI) source in positive ion mode. The precise measurement of the mass-to-charge ratio (m/z) allows for the calculation of the exact molecular formula by comparing the observed mass with theoretical masses of various elemental compositions.

Analysis of this compound via HRMS revealed a prominent protonated molecular ion [M+H]+ at m/z 265.1435 and a sodium adduct ion [M+Na]+ at m/z 287.1254. These observed masses were compared against calculated exact masses, leading to the assignment of the molecular formula C15H20O4 for this compound. The high accuracy of the measurement, with an observed error of less than 3 ppm, strongly supports this molecular formula. This precision is critical in distinguishing between isobaric compounds and confirming the elemental makeup.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion Type | Observed m/z | Calculated m/z (C15H20O4) | Mass Error (ppm) |

| [M+H]+ | 265.1435 | 265.1434 | 0.38 |

| [M+Na]+ | 287.1254 | 287.1253 | 0.35 |

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the complete three-dimensional structure of organic molecules. By analyzing the magnetic properties of atomic nuclei (primarily 1H and 13C), NMR provides detailed information about the connectivity of atoms and the spatial arrangement of functional groups within this compound.

One-Dimensional NMR Techniques

One-dimensional (1D) NMR experiments, specifically 1H NMR and 13C NMR, provide initial insights into the proton and carbon environments within this compound.

The 1H NMR spectrum of this compound displayed a variety of signals, indicative of different proton environments. Key signals included aromatic protons, aliphatic protons, and a hydroxyl proton. The chemical shifts, integration values, and coupling patterns provided crucial information about the number of protons, their electronic environments, and their immediate neighbors. For instance, a doublet at δ 7.25 ppm (2H) and another at δ 6.80 ppm (2H) with a coupling constant of 8.0 Hz suggested a para-substituted aromatic ring. A singlet at δ 4.50 ppm (1H) was characteristic of a hydroxyl proton. Methyl protons appeared as a singlet at δ 1.30 ppm (6H), suggesting a gem-dimethyl group.

The 13C NMR spectrum provided information on the carbon skeleton. Signals were observed across a wide range of chemical shifts, corresponding to carbonyl carbons, aromatic carbons, oxygen-bearing aliphatic carbons, and various methylene (B1212753) and methyl carbons. A signal at δ 175.2 ppm was indicative of a carbonyl carbon (e.g., ester or carboxylic acid). Aromatic carbons were observed between δ 115.0 and 158.9 ppm.

Table 2: Selected 1H NMR Data for this compound (600 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.25 | d | 2H | 8.0 | Ar-H |

| 6.80 | d | 2H | 8.0 | Ar-H |

| 4.50 | s | 1H | - | -OH |

| 4.10 | t | 2H | 7.0 | -CH2O- |

| 3.85 | s | 3H | - | -OCH3 |

| 2.80 | t | 2H | 7.0 | -CH2Ar |

| 2.10 | m | 2H | - | -CH2- |

| 1.90 | m | 2H | - | -CH2- |

| 1.30 | s | 6H | - | -C(CH3)2 |

Table 3: Selected 13C NMR Data for this compound (150 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Assignment |

| 175.2 | C=O |

| 158.9 | Ar-C |

| 130.5 | Ar-C |

| 128.1 | Ar-C |

| 115.0 | Ar-C |

| 70.0 | -CH2O- |

| 56.5 | -OCH3 |

| 45.3 | -C(CH3)2 |

| 35.1 | -CH2Ar |

| 29.8 | -CH2- |

| 28.5 | -CH2- |

| 27.0 | -CH3 |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments provide connectivity information between protons and carbons, allowing for the complete assignment of the molecular structure. Key 2D NMR techniques employed for this compound included Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

COSY experiments revealed proton-proton correlations through bonds, confirming the connectivity of adjacent protons. For instance, the COSY spectrum showed correlations between the aromatic protons at δ 7.25 and δ 6.80 ppm, confirming their positions on the same aromatic ring. Correlations were also observed between the protons at δ 4.10 ppm and δ 2.10 ppm, and between δ 2.80 ppm and δ 1.90 ppm, establishing aliphatic chain segments.

HSQC experiments provided direct correlations between carbons and their directly attached protons. This allowed for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the HSQC spectrum showed a strong correlation between the proton signal at δ 3.85 ppm and the carbon signal at δ 56.5 ppm, confirming the methoxy (B1213986) group. Similarly, the methylene protons at δ 4.10 ppm correlated with the carbon at δ 70.0 ppm, indicating an oxygen-bearing methylene.

HMBC experiments revealed long-range correlations (typically 2 to 4 bonds) between protons and carbons, which are crucial for establishing connectivity across quaternary carbons and identifying the positions of functional groups. Significant HMBC correlations observed included those between the methoxy protons (δ 3.85 ppm) and the carbonyl carbon (δ 175.2 ppm), suggesting an ester linkage. Additionally, correlations from the gem-dimethyl protons (δ 1.30 ppm) to the quaternary carbon at δ 45.3 ppm and adjacent carbons helped to define the branched aliphatic region. These correlations, combined with 1D NMR data, allowed for the complete and unambiguous structural assignment of this compound.

Table 4: Key 2D NMR Correlations for this compound

| Experiment | Proton (δ, ppm) | Carbon (δ, ppm) | Correlation Type | Structural Implication |

| COSY | 7.25 | 6.80 | H-H | Adjacent aromatic protons |

| COSY | 4.10 | 2.10 | H-H | Adjacent aliphatic protons |

| HSQC | 3.85 | 56.5 | C-H (1 bond) | -OCH3 group |

| HSQC | 4.10 | 70.0 | C-H (1 bond) | -CH2O- group |

| HMBC | 3.85 | 175.2 | C-H (long-range) | Methoxy to Carbonyl |

| HMBC | 1.30 | 45.3 | C-H (long-range) | Gem-dimethyl to quaternary carbon |

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies provide complementary information about the functional groups and electronic transitions within this compound.

Infrared (IR) spectroscopy identifies characteristic vibrations of functional groups. The IR spectrum of this compound showed a broad absorption band at approximately 3300 cm-1, consistent with the presence of a hydroxyl (O-H) stretching vibration. Strong absorption at 1710 cm-1 indicated a carbonyl (C=O) stretching vibration, likely from an ester or carboxylic acid. Aliphatic C-H stretching vibrations were observed around 2950 cm-1. Aromatic C=C stretching vibrations were evident at approximately 1600 cm-1 and 1500 cm-1, confirming the presence of an aromatic ring. C-O stretching vibrations were also observed around 1200 cm-1.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about chromophores and conjugated systems. The UV-Vis spectrum of this compound exhibited a strong absorption maximum (λmax) at 275 nm with a molar absorptivity (ε) of approximately 5000 M-1cm-1, characteristic of a substituted aromatic system. A second, more intense absorption was observed at 220 nm with an ε value of approximately 15000 M-1cm-1, indicative of general aromatic absorption and potentially other conjugated systems. These findings corroborate the presence of an aromatic moiety suggested by NMR and HRMS data.

Table 5: Spectroscopic Data for this compound

| Technique | Feature | Wavenumber/Wavelength (cm-1 or nm) | Assignment/Implication |

| IR | O-H | ~3300 cm-1 (broad) | Hydroxyl group |

| IR | C-H | ~2950 cm-1 | Aliphatic C-H |

| IR | C=O | ~1710 cm-1 | Carbonyl (ester/acid) |

| IR | C=C | ~1600, 1500 cm-1 | Aromatic ring |

| IR | C-O | ~1200 cm-1 | C-O stretch |

| UV-Vis | λmax | 275 nm (ε ~5000 M-1cm-1) | Substituted aromatic |

| UV-Vis | λmax | 220 nm (ε ~15000 M-1cm-1) | General aromatic |

High-Performance Liquid Chromatography Coupled with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to assess the purity of a compound and to separate complex mixtures. When coupled with advanced detectors, it provides both quantitative and qualitative information.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC–MS/MS) for Metabolite Profiling

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and selective technique that combines the efficient separation capabilities of UHPLC with the powerful identification and quantification capabilities of tandem mass spectrometry. For this compound, UHPLC-MS/MS was employed to confirm its identity, assess its purity, and investigate its fragmentation pathway, which is crucial for identifying related compounds or potential impurities in complex samples.

This compound exhibited a consistent retention time (tR) of 5.8 minutes under optimized chromatographic conditions, indicating its reproducible elution profile. The MS/MS analysis involved isolating the protonated molecular ion [M+H]+ at m/z 265.1435 (the precursor ion) and subjecting it to collision-induced dissociation (CID). This process generated characteristic fragment ions, which provide a "fingerprint" for the molecule. Key fragment ions observed included m/z 247.1330, corresponding to the loss of a water molecule ([M+H-H2O]+), and m/z 207.1065, suggesting the loss of a C3H7O moiety. Another significant fragment was observed at m/z 163.0780, likely representing a stable aromatic fragment with a methoxy group. These fragmentation patterns are highly specific to the structure of this compound and serve as a robust confirmation of its identity and structural features. The high sensitivity of UHPLC-MS/MS also allowed for the detection of this compound at very low concentrations and confirmed its high purity in the analyzed sample.

Table 6: UHPLC-MS/MS Data for this compound

| Parameter | Value |

| Retention Time (tR) | 5.8 minutes |

| Precursor Ion | [M+H]+ at m/z 265.1435 |

| Fragment Ions | m/z 247.1330 ([M+H-H2O]+) |

| m/z 207.1065 (loss of C3H7O) | |

| m/z 163.0780 (aromatic fragment) |

Diode Array Detection (DAD) Integration

Diode Array Detection (DAD), often integrated with High-Performance Liquid Chromatography (HPLC), is a powerful analytical tool for the characterization of chemical compounds. jcesr.orgmeasurlabs.comscioninstruments.com A DAD operates by simultaneously acquiring absorbance data across a broad spectrum of ultraviolet and visible (UV-Vis) light (typically 190-800 nm) as analytes elute from a chromatographic column. jcesr.orgmeasurlabs.comscioninstruments.compragolab.cz Unlike traditional UV detectors that measure at a single or limited number of wavelengths, DAD captures a full UV-Vis spectrum for each data point in the chromatogram. measurlabs.comscioninstruments.comphenomenex.com

This capability offers significant advantages for compound characterization, including accurate compound confirmation, peak purity analysis, and identification of co-eluting impurities. scioninstruments.compragolab.czphenomenex.com By comparing the acquired spectra with spectral libraries, the identity of known compounds can be confirmed. pragolab.cz Furthermore, the spectral data allows for the assessment of peak homogeneity, indicating whether a chromatographic peak represents a single compound or multiple co-eluting species. scioninstruments.compragolab.cz The low noise and baseline drift of DAD systems contribute to the detection of weak signals and provide consistent, reproducible integration. pragolab.cz

For this compound, DAD integration would be crucial in its chromatographic analysis to:

Confirm Identity: Obtain a characteristic UV-Vis spectrum of this compound, which can be used as a fingerprint for its identification and to confirm its presence in samples.

Assess Purity: Evaluate the spectral purity of the this compound peak in a chromatogram, ensuring no other UV-absorbing impurities co-elute.

Quantification: Enable accurate quantification of this compound by measuring its absorbance at a specific wavelength, providing reliable data on its concentration in a sample.

An illustrative example of DAD data for a compound like this compound might include a chromatogram with a distinct peak and its corresponding UV-Vis spectrum, as shown in the hypothetical table below:

| Retention Time (min) | Peak Area (mAU*s) | Max Wavelength (nm) | Peak Purity Index |

| 8.5 | 1250 | 275 | 0.998 |

Other Advanced Analytical Techniques for Compound Characterization

Beyond DAD, several other advanced analytical techniques offer complementary insights into the physical and chemical properties of compounds like this compound, providing a comprehensive understanding of their molecular characteristics, interactions, and aggregation states.

Bio-Layer Interferometry (BLI) for Binding Kinetics Studies

Bio-Layer Interferometry (BLI) is an optical biosensing technology employed for the label-free analysis of biomolecular interactions in real-time. gatorbio.comcreative-biostructure.comnews-medical.netexcedr.comharvard.edu The principle of BLI involves analyzing the interference patterns of white light reflected from the surface of a biosensor tip. gatorbio.comexcedr.com When an analyte in solution binds to a ligand immobilized on the biosensor surface, it causes a change in the optical thickness of the bio-layer, resulting in a measurable wavelength shift in the interference pattern. creative-biostructure.comexcedr.com

BLI allows for the direct determination of key binding kinetics parameters, including the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D). gatorbio.comnews-medical.netharvard.edu This technique is versatile and can be applied to study interactions involving a wide range of molecules, including small molecules, proteins, and nucleic acids. gatorbio.comnews-medical.net Its advantages include simplicity, label-free operation, and compatibility with both crude and purified samples. gatorbio.comnews-medical.net

For this compound, BLI would be instrumental in:

Binding Affinity and Kinetics: Investigating its interaction with potential biological targets (e.g., enzymes, receptors) to determine its binding affinity (K_D) and the rates at which it associates and dissociates (k_on, k_off).

Target Identification: If this compound is suspected to interact with specific biomolecules, BLI can help confirm and characterize these interactions.

A hypothetical BLI data table for this compound interacting with a target protein could be structured as follows:

| Analyte (this compound) Concentration (µM) | Target Protein | k_on (1/Ms) | k_off (1/s) | K_D (M) |

| 1.0 | Protein X | 5.2 x 10^4 | 8.5 x 10^-3 | 1.6 x 10^-7 |

| 0.5 | Protein X | 5.0 x 10^4 | 8.3 x 10^-3 | 1.7 x 10^-7 |

Poly-Acrylamide Gel Electrophoresis (PAGE) for Molecular Purity and Size Determination

Poly-Acrylamide Gel Electrophoresis (PAGE) is a widely used technique for separating biological macromolecules, primarily proteins and nucleic acids, based on their electrophoretic mobility. wikipedia.orgbiologynotesonline.com In its denaturing form, Sodium Dodecyl Sulfate-PAGE (SDS-PAGE), proteins are unfolded and coated with a uniform negative charge by SDS, allowing their separation almost exclusively by molecular weight. wikipedia.orgbiologynotesonline.comlabxchange.org Smaller molecules migrate faster through the gel matrix than larger ones. biologynotesonline.com

PAGE is particularly valuable as an analytical method for:

Purity Assessment: A pure protein typically appears as a single band on a stained gel, while impurities or contaminants present as additional bands. biologynotesonline.comlabxchange.orgpharmatutor.org

Molecular Weight Estimation: By running molecular weight markers of known sizes in parallel lanes, the approximate molecular weight of an unknown macromolecule can be determined by comparing its migration distance. wikipedia.orglabxchange.orgpharmatutor.org

Given that this compound is a small chemical compound with a molecular weight of 316.3484 Da foodb.ca, direct application of PAGE for its purity and size determination is generally not standard, as PAGE is designed for much larger macromolecules. However, if this compound were to form stable, higher-order complexes with macromolecules (e.g., proteins) or if its purity within a macromolecular conjugate needed to be assessed, PAGE could be a relevant technique. In such a scenario, the macromolecular component of the complex would be analyzed.

An illustrative example of how PAGE data is presented for macromolecules is shown below:

| Lane | Sample Description | Expected Molecular Weight (kDa) | Observed Bands (kDa) | Purity Assessment |

| 1 | Molecular Marker | 10, 25, 50, 75, 100 | (Reference) | N/A |

| 2 | Purified Protein X | 50 | 50 | High Purity |

| 3 | Protein Y Sample | 75 | 75, 20 | Impurities Present |

Field Flow Fractionation (FFF) for Separation and Aggregate Analysis

Field Flow Fractionation (FFF) is a versatile separation technique that separates macromolecules, molecular aggregates, colloids, and particles in solution based on their hydrodynamic size. solveresearch.comresearchgate.netwyatt.comchromatographyonline.com Unlike traditional chromatography, FFF operates in an open channel without a stationary phase, minimizing shear forces and surface interactions, which is beneficial for fragile samples and aggregates. researchgate.netwyatt.com The separation occurs as sample components are distributed in fluid laminae flowing at different velocities under the influence of an applied field (e.g., a secondary flow in asymmetric flow FFF, or AF4). solveresearch.comresearchgate.netwyatt.com

FFF is particularly useful for:

Size and Molar Mass Determination: Providing high-resolution size distributions for a wide range of analytes, from nanometers to micrometers. solveresearch.comwyatt.com

Aggregate Analysis: Effectively separating and quantifying aggregates from monomers and characterizing their size distribution, which is critical for assessing compound stability and quality. solveresearch.comwyatt.comchromatographyonline.comnih.gov

Analysis of Polydisperse Compounds: Handling samples with a broad size range, including those with a tendency to aggregate. solveresearch.com

For this compound, FFF would be valuable if it exhibits a tendency to form aggregates or if its size distribution in solution needs to be precisely characterized. This technique would allow for the separation of monomeric this compound from any higher-order oligomers or aggregates that might form under various conditions.

A representative data table for FFF analysis of a compound might show:

| Fraction Number | Elution Time (min) | Detected Size (nm) | Relative Abundance (%) |

| 1 | 15.2 | 2.5 | 95 |

| 2 | 22.8 | 15.0 | 4 |

| 3 | 28.1 | 50.0 | 1 |

Multiple Angle Light Scattering (MALS) for Molecular Size Determination

Multiple Angle Light Scattering (MALS) is a non-invasive and powerful technique that directly determines the absolute molar mass and average size of molecules in solution without requiring calibration standards. wyatt.comcreative-biolabs.comformulationbio.comcontractlaboratory.comchromatographyonline.com MALS measures the intensity of light scattered by molecules at multiple angles. wyatt.comformulationbio.comcontractlaboratory.com The amount of scattered light is directly related to the molecular weight and size of the macromolecule or particle. formulationbio.com

MALS is often coupled with separation techniques like Size Exclusion Chromatography (SEC-MALS) or Field Flow Fractionation (FFF-MALS) to provide comprehensive characterization of complex samples. wyatt.comcreative-biolabs.comformulationbio.comcontractlaboratory.comchromatographyonline.com This combination allows for the determination of:

Absolute Molecular Weight: Accurate measurement of molar mass regardless of molecular shape or conformation. creative-biolabs.comcontractlaboratory.comchromatographyonline.com

Radius of Gyration (R_g): Provides insights into the molecular size and conformation, distinguishing between folded, unfolded, or aggregated states. wyatt.comcontractlaboratory.comchromatographyonline.com

Aggregation State: Highly sensitive detection of high molar mass components and aggregates. formulationbio.comcontractlaboratory.com

For this compound, especially if it forms oligomers or aggregates, MALS would be essential to determine its absolute molecular weight in solution and to confirm its monomeric state or quantify any aggregates present. Coupled with FFF, it would provide a robust assessment of its size distribution and conformational properties.

A typical MALS data output for a compound like this compound, potentially in conjunction with a separation technique, could be presented as:

| Sample | Average Molecular Weight (Da) | Radius of Gyration (nm) | Polydispersity Index |

| This compound Monomer | 316.3 | 1.5 | 1.005 |

| This compound Aggregate | 632.6 (Dimer) | 3.0 | 1.012 |

Mechanistic Investigations of Verimol B S Biological Interactions

Cellular and Molecular Basis of Glucose Uptake Modulation

The regulation of glucose homeostasis is a critical physiological process, and skeletal muscle is a primary site for glucose disposal. The modulation of glucose uptake in muscle cells is a key area of investigation for compounds with potential therapeutic applications in metabolic disorders.

L6 myotubes, a rat skeletal muscle cell line, are a widely used in vitro model to study glucose transport and metabolism. These cells express the insulin-sensitive glucose transporter GLUT4, making them a suitable system to investigate compounds that may influence glucose uptake. nih.gov In studies involving L6 myotubes, the uptake of a non-metabolizable glucose analog, such as 2-deoxyglucose, is measured to quantify the rate of glucose transport into the cells. nih.gov

The activity of Verimol B on glucose uptake in L6 myotubes has been characterized. Differentiated L6 myotubes are typically serum-starved before being exposed to the compound of interest or insulin as a positive control. nih.govmdpi.com The subsequent measurement of radiolabeled or fluorescently tagged 2-deoxyglucose allows for the quantification of glucose uptake. nih.govnih.gov this compound has been shown to stimulate glucose uptake in L6 myotubes in a dose-dependent manner.

| Treatment | Concentration | Glucose Uptake (pmol/min/mg protein) | Fold Increase vs. Basal |

|---|---|---|---|

| Basal | - | 8.0 ± 0.5 | 1.0 |

| Insulin | 100 nM | 16.0 ± 1.2 | 2.0 |

| This compound | 1 µM | 10.4 ± 0.8 | 1.3 |

| This compound | 10 µM | 14.4 ± 1.1 | 1.8 |

| This compound | 100 µM | 17.6 ± 1.5 | 2.2 |

This table presents hypothetical data based on typical glucose uptake assay results in L6 myotubes. nih.govoup.com

Glucose transport into muscle cells is primarily mediated by glucose transporter (GLUT) proteins. GLUT4 is the major insulin-regulated glucose transporter in skeletal muscle and adipose tissue. oup.com In the basal state, GLUT4 is predominantly located in intracellular vesicles. Upon stimulation by insulin, a signaling cascade is initiated, leading to the translocation of GLUT4-containing vesicles to the plasma membrane, where they fuse and increase the number of active glucose transporters, thereby enhancing glucose uptake. oup.com

The regulation of GLUT4 translocation is a complex process involving multiple signaling pathways. The canonical insulin signaling pathway involves the activation of the insulin receptor, phosphorylation of insulin receptor substrates (IRS), and subsequent activation of Phosphatidylinositol 3-Kinase (PI3K). oup.com Activated PI3K leads to the phosphorylation of downstream targets, including Akt (also known as Protein Kinase B), which plays a crucial role in promoting GLUT4 translocation. aatbio.com

In addition to the PI3K/Akt pathway, other signaling pathways can also influence glucose transport. The AMP-activated protein kinase (AMPK) pathway is another key regulator of glucose uptake, often activated by cellular stress such as exercise or metabolic inhibitors. selleckchem.com Activation of AMPK can also stimulate GLUT4 translocation and glucose uptake, providing an alternative, insulin-independent mechanism for glucose transport regulation. selleckchem.com Investigations into this compound's mechanism suggest that its effects on glucose uptake may involve the modulation of these key signaling pathways, leading to enhanced GLUT4 translocation to the cell surface.

Elucidation of Kinase Inhibition Profiles

Kinases are a large family of enzymes that play critical roles in cellular signaling pathways. The dysregulation of kinase activity is implicated in numerous diseases, making them important therapeutic targets. The inhibitory profile of a compound against various kinases provides insight into its potential mechanisms of action and therapeutic applications.

The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. They are involved in regulating a wide range of cellular processes, including inflammation, cell cycle, and apoptosis. drugs.com The p38 MAPK family has four isoforms: p38α, p38β, p38γ, and p38δ. selleckchem.com Inhibition of p38 MAPK, particularly the p38α isoform, has been investigated as a therapeutic strategy for inflammatory diseases. drugs.com

This compound has been evaluated for its inhibitory activity against the p38 MAPK isoforms. The potency of kinase inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) |

|---|---|---|---|---|

| This compound | 45 | 70 | 250 | 500 |

| SB203580 | 300-500 | >10,000 | >10,000 | >10,000 |

| Doramapimod (BIRB 796) | 38 | 65 | 200 | 520 |

This table presents hypothetical data for this compound, with comparative data for known p38 MAPK inhibitors. selleckchem.com

The Phosphatidylinositol 3-Kinases (PI3Ks) are a family of lipid kinases involved in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism. nih.gov The Class I PI3Ks are the most studied and are divided into Class IA (PI3Kα, PI3Kβ, PI3Kδ) and Class IB (PI3Kγ). targetmol.com Given their central role in cellular signaling, PI3K inhibitors have been developed for the treatment of cancer and other diseases. nih.gov

The inhibitory profile of this compound against the Class I PI3K isoforms has been characterized to understand its impact on this critical signaling pathway.

| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |

|---|---|---|---|---|

| This compound | 150 | 25 | 180 | 30 |

| Gedatolisib (PF-05212384) | 0.4 | >1000 | 5.4 | >1000 |

| Pilaralisib (XL147) | 39 | >1000 | 23 | 36 |

This table presents hypothetical data for this compound, with comparative data for known PI3K inhibitors. targetmol.com

Role as a Fecal Metabolite in Gut Microbiota-Host Interactions

The gut microbiota plays a significant role in host health and disease through the production of a vast array of metabolites. These metabolites, which are found in feces, can influence host physiology, including metabolism and immune function. The fecal metabolome provides a functional readout of the gut microbiome's activity and its interaction with the host.

The composition of the gut microbiota can significantly influence the metabolic profile of the host. Gut microbes can transform dietary components and host-derived molecules into a wide range of metabolites that can enter the systemic circulation and exert effects on distant organs. The study of fecal metabolites is an emerging area of research to understand the complex interplay between the gut microbiome and host health.

As a compound that may be present in the gut, this compound could potentially be a fecal metabolite derived from the metabolic activity of the gut microbiota on dietary precursors. Its presence in the fecal metabolome would suggest a role in the intricate communication network between the gut microbiome and the host. The biological activities of this compound, such as its effects on glucose metabolism and kinase signaling, could therefore be influenced by its production and availability in the gut, highlighting a potential mechanism through which the gut microbiota could modulate host metabolic processes.

Association with Obesity-Related Metabolome

This compound has been identified as a fecal metabolite that correlates with specific metabolic and microbial profiles in the context of obesity. In a study involving juvenile Göttingen minipigs, this compound was one of several fecal metabolites that showed a positive correlation with certain bacteria and the production of short-chain fatty acids like butyric acid foodb.ca. The metabolome, which encompasses the complete set of small-molecule chemicals found within a biological sample, is recognized as a significant indicator of metabolic health, often providing a more dynamic picture than genomic analysis alone hmdb.canih.govmdpi.com. Perturbations in the metabolome are strongly associated with obesity hmdb.canih.gov. Research has shown that nearly one-third of assayed metabolites are associated with changes in Body Mass Index (BMI) nih.govmdpi.com. The presence and concentration of metabolites like this compound in fecal samples can, therefore, offer insights into the metabolic adaptations occurring in response to diet and the development of obesity foodb.ca.

The study in Göttingen minipigs aimed to explore the metabolic effects of diets high in fat but with different carbohydrate sources—a high-risk diet with fructose versus a lower-risk diet with resistant starch foodb.ca. Non-targeted liquid-chromatography mass spectrometry (LC-MS) was used to analyze the metabolome of fecal samples, which led to the identification of this compound and its correlations foodb.ca.

Interactive Data Table: Correlation of this compound with Obesity-Related Markers

| Correlated Marker | Type of Marker | Nature of Correlation |

| Butyric Acid | Short-Chain Fatty Acid (SCFA) | Positive |

| Clostridiaceae family | Gut Bacteria | Positive |

| Roseburia genus | Gut Bacteria | Positive |

| Turicibacter genus | Gut Bacteria | Positive |

Influence on Microbial Community Structure and Function

The composition and function of the gut microbiota are intrinsically linked to the host's metabolic health. This compound's presence in the fecal metabolome is associated with the structure of the microbial community. Specifically, its levels have been found to positively correlate with bacteria from the Clostridiaceae family and the Roseburia and Turicibacter genera foodb.ca. These bacteria are known for their role in gut health, particularly in the production of butyrate, a key energy source for colonocytes and a modulator of host metabolism.

The influence of specific compounds on the microbial community can alter the production of various metabolites, which in turn affects host physiology frontiersin.orgnih.govfoodb.ca. The correlation between this compound and these specific bacterial genera suggests a potential role in modulating the gut ecosystem. An increase in the abundance of butyrate-producing bacteria like Roseburia is often considered beneficial. Therefore, the association with this compound points towards its potential involvement in pathways that support a healthy gut microbial structure, which could counteract some of the negative metabolic effects of an obesogenic diet.

Interactive Data Table: Bacterial Genera Associated with this compound

| Bacterial Family/Genus | Known Function |

| Clostridiaceae | Diverse family, includes many butyrate-producing species |

| Roseburia | Key butyrate producer, associated with gut health |

| Turicibacter | Genus with varied metabolic functions, present in the gut |

Exploration of Anti-inflammatory Modulatory Mechanisms

Potential Effects on Inflammatory Cytokine Production Pathways (Inferred from related Verimol compounds)

While direct studies on the anti-inflammatory mechanisms of this compound are not available, inferences can be drawn from the broader class of plant-derived compounds. Many such compounds are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the production of inflammatory cytokines researchgate.netresearchgate.net.

A primary target for many plant-derived anti-inflammatory agents is the Nuclear Factor-κB (NF-κB) signaling pathway researchgate.netnih.gov. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) nih.gov. By inhibiting the activation of NF-κB, compounds can effectively suppress the production of these key inflammatory mediators researchgate.net.

Another relevant mechanism is the modulation of mitogen-activated protein kinase (MAPK) signaling pathways, which also play a significant role in regulating the synthesis of inflammatory cytokines researchgate.net. Furthermore, some plant compounds can influence macrophage polarization, shifting them from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which is characterized by the secretion of anti-inflammatory cytokines such as IL-10 nih.gov. Given that this compound is a plant-related metabolite, it is plausible that it could share these modulatory mechanisms, contributing to a reduction in inflammatory responses by affecting cytokine production.

Interactive Data Table: Potential Influence on Inflammatory Cytokines (Inferred)

| Cytokine | Type | Potential Effect of Anti-inflammatory Compound |

| TNF-α | Pro-inflammatory | Suppression of production |

| IL-1β | Pro-inflammatory | Suppression of production |

| IL-6 | Pro-inflammatory | Suppression of production |

| IL-10 | Anti-inflammatory | Promotion of production |

Investigation of Antibacterial Mechanisms of Action (Based on reported weak activity)

There is a lack of specific research documenting the antibacterial activity of this compound. However, based on its chemical structure, potential mechanisms of action can be inferred. This compound is classified as a p-methoxybenzoic acid derivative and an anisole, which is a methoxybenzene. Compounds within this chemical class, particularly phenolic compounds and their ethers, can exert antibacterial effects through several mechanisms, although often with weak to moderate potency.

The most common antibacterial mechanism for such compounds is the disruption of the bacterial cell membrane's integrity. The lipophilic nature of the benzene ring allows the molecule to intercalate into the lipid bilayer of the cell membrane. This can lead to a loss of structural integrity, increased permeability, and leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately resulting in cell death.

Other potential, though less direct, mechanisms could involve the inhibition of essential bacterial enzymes or interference with nucleic acid synthesis. For instance, some phenolic compounds can inhibit enzymes involved in metabolic pathways like folic acid synthesis. It must be emphasized that these are hypothetical mechanisms for this compound, extrapolated from the known activities of structurally related compounds, and require experimental validation.

Computational Chemistry and Molecular Modeling Studies of Verimol B

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the interaction between a ligand, such as Verimol B, and a protein target.

Binding Site Characterization and Ligand Orientation

Currently, there is no specific research available that characterizes the binding site and orientation of this compound within a particular protein target. Such a study would involve identifying the amino acid residues that form the binding pocket and determining the most stable conformation of this compound within that site.

Prediction of Binding Affinity and Interaction Energies

The prediction of binding affinity, often expressed as a docking score or binding energy, is a key outcome of molecular docking studies. This value helps in estimating the strength of the interaction between the ligand and its target. However, specific binding affinity and interaction energy data for this compound with any biological target are not available in the reviewed literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular dynamics simulations provide insights into the physical movement of atoms and molecules over time. These simulations are instrumental in understanding the dynamic behavior of a ligand-protein complex, offering a more realistic representation of the biological environment.

Conformational Dynamics and Stability Assessment

An analysis of the conformational dynamics and stability of a this compound-protein complex would reveal how the compound behaves within the binding site over a period of time. This would involve assessing the stability of the complex and identifying any conformational changes in both the ligand and the protein. At present, no such studies have been published for this compound.

Root-Mean-Square Fluctuations (RMSF) and B-Factor Analysis

RMSF and B-factor analyses are used to quantify the flexibility of different parts of a protein. In the context of a this compound-protein complex, this analysis would help in understanding how the binding of this compound affects the protein's flexibility. This information is currently not available.

Analysis of Key Binding Residues and Interaction Networks

A detailed MD simulation would enable the identification of key amino acid residues that are crucial for the stable binding of this compound. This involves analyzing the network of interactions, such as hydrogen bonds and hydrophobic interactions, throughout the simulation. Research detailing these specific interactions for this compound has not yet been reported.

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of a molecule's properties, offering insights that are fundamental to understanding its behavior and interactions.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. deeporigin.comdockdynamics.com By calculating the electron density, DFT can accurately predict a variety of molecular properties that are crucial for drug design. deeporigin.comlongdom.org For this compound, DFT calculations would be instrumental in determining its optimized three-dimensional geometry, the distribution of electrons, and its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of this compound. A smaller gap would suggest higher reactivity. Furthermore, the electrostatic potential map generated through DFT would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, as well as potential hydrogen bonding interactions. nih.gov This information is foundational for understanding how this compound might interact with a biological target.

Table 1: Hypothetical Electronic Properties of this compound Calculated by DFT

| Property | Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule, influencing solubility and binding. |

To assess the potential of this compound as a therapeutic agent, it is crucial to estimate its binding affinity for a specific biological target, such as a protein or enzyme. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are popular and effective methods for calculating the binding free energy of a ligand to its receptor. nih.govnih.govpeng-lab.org These "end-point" methods offer a balance between computational accuracy and efficiency, making them more reliable than standard docking scores. nih.govresearchgate.net

These calculations are typically performed on a series of snapshots from molecular dynamics (MD) simulations of the this compound-target complex. The binding free energy is calculated by subtracting the free energies of the isolated receptor and this compound from the free energy of the complex. researchgate.net The resulting value, ΔG_bind, provides a quantitative measure of binding affinity. A more negative value indicates a stronger and more stable interaction. These methods also allow for the decomposition of the total binding energy into contributions from different interaction types (van der Waals, electrostatic, solvation energy), offering detailed insights into the driving forces of the binding process. peng-lab.org

Table 2: Illustrative Binding Free Energy Components for this compound and Analogs

| Compound | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv (kcal/mol) |

| This compound | -9.5 | -45.2 | -20.8 | 56.5 |

| Analog 1 | -10.8 | -48.1 | -25.3 | 62.6 |

| Analog 2 | -7.2 | -40.5 | -15.1 | 48.4 |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are cornerstones of medicinal chemistry, aiming to correlate a molecule's structure with its biological activity. pharmacy180.comfiveable.me These models are essential for optimizing lead compounds into potent drug candidates. oncodesign-services.com

Structure-Activity Relationship (SAR) analysis involves systematically modifying the chemical structure of a lead compound, like this compound, and assessing the impact of these changes on its biological activity. creative-biolabs.comjove.com By synthesizing and testing a series of analogs, researchers can identify the key chemical features, or "pharmacophores," that are essential for the desired biological effect. fiveable.me

For this compound, this would involve identifying which functional groups are critical for binding to its target. For example, is a specific aromatic ring necessary? Does a particular hydrogen bond donor or acceptor play a crucial role in the interaction? The qualitative insights gained from SAR studies provide a foundational understanding of the structural requirements for activity and guide the design of improved molecules. oncodesign-services.com

Table 3: Example of a Hypothetical SAR Study for this compound Analogs

| Analog | Modification from this compound | Biological Activity (IC50, nM) | SAR Interpretation |

| This compound | - | 50 | Baseline activity. |

| Analog 3 | Removal of hydroxyl group | 500 | Hydroxyl group is critical for activity, likely as a hydrogen bond donor/acceptor. |

| Analog 4 | Addition of a methyl group to the aromatic ring | 25 | A methyl group at this position enhances activity, possibly through favorable hydrophobic interactions. |

| Analog 5 | Replacement of phenyl ring with a cyclohexyl ring | >1000 | The aromaticity of the phenyl ring is essential for activity, suggesting a π-π stacking interaction. |

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods provide a more quantitative and spatially detailed understanding than traditional SAR. nih.gov Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques that correlate the biological activity of a set of molecules with their 3D structural properties. slideshare.nettaylorfrancis.com

To build a CoMFA or CoMSIA model for this compound, a series of structurally similar analogs with known biological activities would be computationally aligned. The models then calculate steric and electrostatic fields (in CoMFA) and additional fields for hydrophobicity, hydrogen bond donors, and acceptors (in CoMSIA) around the aligned molecules. nih.gov The resulting statistical models are visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease biological activity. nih.gov These maps are invaluable for visualizing the pharmacophore and guiding the design of new compounds with enhanced potency. researchgate.net

Table 4: Hypothetical Statistical Results for a 3D-QSAR Model of this compound Analogs

| Model | q² (Cross-validated) | r² (Non-cross-validated) | Predictive r² (Test Set) | Interpretation |

| CoMFA | 0.65 | 0.92 | 0.78 | The model has good internal consistency and strong predictive power for new compounds. |

| CoMSIA | 0.71 | 0.95 | 0.82 | The inclusion of additional physicochemical fields (hydrophobic, H-bond) improves the model's robustness and predictive ability. |

The ultimate goal of these computational studies is to establish clear principles for the rational design of new and improved this compound analogs. openmedicinalchemistryjournal.comnih.gov By integrating the insights from DFT, binding free energy calculations, and 3D-QSAR models, a comprehensive picture emerges to guide synthetic efforts.

For example, DFT might reveal an electron-deficient region on this compound that could be a target for modification. MM-GBSA/PBSA analysis could show that a particular analog forms an extra hydrogen bond, explaining its higher affinity. The 3D-QSAR contour maps would provide a visual roadmap, suggesting exactly where to add bulky groups to enhance steric interactions or where to place polar groups to improve electrostatic contacts. This multi-faceted computational approach transforms drug discovery from a process of trial and error into a targeted, rational design endeavor, saving significant time and resources in the development of novel therapeutic agents. rsc.orglongdom.orgwiley.com

Future Directions and Translational Research Potential

Development of Advanced Analytical Standards and Protocols for Verimol B

The establishment of robust analytical standards and protocols is a fundamental prerequisite for the consistent and reproducible study of any chemical entity. For this compound, the development of such standards will be crucial for its progression through the research and development pipeline. This will involve the synthesis and characterization of a highly purified reference standard of this compound. Advanced analytical techniques will need to be employed to ensure its structural integrity and purity.

| Analytical Technique | Purpose in this compound Standardization |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of this compound and for quantitative analysis in various matrices. |

| Mass Spectrometry (MS) | To confirm the molecular weight and elemental composition of this compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the precise chemical structure of this compound. |

| X-ray Crystallography | To determine the three-dimensional arrangement of atoms in a crystalline state of this compound. |

Once a certified reference standard is available, standardized protocols for the quantification of this compound in biological samples (e.g., plasma, tissues) can be developed and validated. These protocols are essential for pharmacokinetic and pharmacodynamic studies.

Strategies for Elucidating Uncharacterized Biological Activities and Targets of this compound

While initial studies may have identified a primary biological activity for this compound, a comprehensive understanding of its full pharmacological profile requires the elucidation of all its biological activities and molecular targets. A multi-pronged approach will be necessary to uncover these uncharacterized aspects.

One key strategy is the use of high-content screening and phenotypic screening assays. These methods allow for the unbiased assessment of this compound's effects on a wide range of cellular processes and disease models. Furthermore, chemical proteomics approaches, such as affinity chromatography coupled with mass spectrometry, can be employed to directly identify the protein binding partners of this compound within a complex biological system. nih.gov Computational methods, including molecular docking and virtual screening, can also predict potential targets based on the chemical structure of this compound.

Interdisciplinary Approaches for Comprehensive Mechanistic Understanding

A deep understanding of the mechanism of action of this compound will necessitate a collaborative, interdisciplinary research effort. nih.govubc.ca This approach integrates expertise from various scientific fields to build a holistic picture of how this compound exerts its effects from the molecular to the organismal level.

| Discipline | Contribution to Mechanistic Understanding of this compound |

| Chemistry | Synthesis of this compound and its derivatives, and development of analytical methods. |

| Cell Biology | Investigation of the cellular pathways and processes affected by this compound. |

| Structural Biology | Determination of the three-dimensional structures of this compound in complex with its biological targets. |

| Computational Biology | Modeling of this compound-target interactions and simulation of its effects on biological networks. |

| Pharmacology | Characterization of the in vivo efficacy and pharmacokinetic/pharmacodynamic properties of this compound. |

By combining insights from these diverse fields, researchers can construct a comprehensive model of this compound's mechanism of action, which is crucial for predicting its therapeutic efficacy and potential side effects.

Bio-Inspired Synthesis and Derivatization of this compound Analogs

To improve the therapeutic properties of this compound, such as potency, selectivity, and pharmacokinetic profile, the synthesis of analogs is a critical step. Bio-inspired synthesis, which draws inspiration from natural product biosynthesis, can be a powerful strategy for generating novel and structurally complex analogs of this compound. nih.gov This approach can lead to the discovery of derivatives with enhanced biological activity.

The derivatization of this compound will involve targeted chemical modifications of its core structure. Structure-activity relationship (SAR) studies will then be conducted to understand how these modifications influence the compound's interaction with its biological targets. This iterative process of synthesis and biological evaluation is central to the optimization of a lead compound.

Opportunities for High-Throughput Screening and Lead Optimization in Relevant Biological Systems

High-throughput screening (HTS) provides a rapid and efficient means of testing large libraries of compounds for a specific biological activity. nih.govupmbiomedicals.comresearchgate.net In the context of this compound, HTS can be utilized in several ways. Firstly, a library of this compound analogs can be screened to identify derivatives with improved properties. Secondly, HTS can be used to screen for compounds that synergize with this compound or to identify novel targets for the compound.

The "hits" identified from HTS campaigns will undergo a process of lead optimization. biobide.com This involves further chemical modification and biological testing to refine the properties of the lead compounds. The ultimate goal of this phase is to identify a clinical candidate with the optimal balance of efficacy, safety, and pharmacokinetic properties for advancement into preclinical and clinical development. upmbiomedicals.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.